4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane
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Overview
Description
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.3]hexane ring system, which is a bicyclic structure where two rings share a single atom. The presence of diethyl and methoxy groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the spirocyclic core. This can be achieved through the reaction of a suitable diethyl-substituted precursor with a methoxy-containing reagent under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The spirocyclic ring can be reduced under hydrogenation conditions.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the spirocyclic ring can produce a more saturated spirocyclic compound.
Scientific Research Applications
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme-substrate interactions and protein binding.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The diethyl and methoxy groups can further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-5-methoxy-1-oxaspiro[2.3]hexane: Similar structure but with methyl groups instead of ethyl groups.
4,4-Diethyl-5-hydroxy-1-oxaspiro[2.3]hexane: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane is unique due to the presence of both diethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The spirocyclic structure also provides a rigid framework that can enhance its stability and specificity in binding interactions.
Properties
IUPAC Name |
4,4-diethyl-5-methoxy-1-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-9(5-2)8(11-3)6-10(9)7-12-10/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAJUVWWVJEPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC12CO2)OC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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